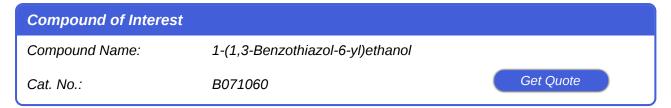


Technical Guide: Solubility and Stability of 1-(1,3-Benzothiazol-6-yl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel compound **1-(1,3-Benzothiazol-6-yl)ethanol**. Due to the limited availability of specific experimental data for this compound, this document outlines standardized methodologies and presents illustrative data based on the known physicochemical properties of closely related benzothiazole derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies with this molecule.

Data Presentation

Quantitative data on the solubility and stability of **1-(1,3-Benzothiazol-6-yl)ethanol** are not readily available in published literature. The following tables are presented as illustrative examples of how such data should be structured and are based on the general characteristics of benzothiazole compounds, which typically exhibit poor aqueous solubility and susceptibility to oxidative and photolytic degradation.[1][2][3]

Table 1: Illustrative Aqueous Solubility Profile



рН	Solubility (mg/mL)	Method	Temperature (°C)
2.0	< 0.1	Shake-Flask	25
7.4	< 0.1	Shake-Flask	25
10.0	< 0.1	Shake-Flask	25

Note: Benzothiazoles are generally poorly soluble in aqueous solutions. The actual solubility of **1-(1,3-Benzothiazol-6-yl)ethanol** would need to be experimentally determined.

Table 2: Illustrative Solubility in Various Solvents

Solvent	Solubility (mg/mL)	Temperature (°C)
Water	< 0.1	25
Ethanol	> 10	25
Methanol	> 10	25
Dimethyl Sulfoxide (DMSO)	> 50	25
Acetone	Soluble	25

Note: Benzothiazole and its derivatives are generally soluble in organic solvents.[1][4]

Table 3: Illustrative Forced Degradation Study Summary



Stress Condition	% Degradation (Illustrative)	Major Degradants (Putative)
Acidic Hydrolysis (0.1 N HCl, 80°C, 24h)	5%	N/A (minor degradation)
Basic Hydrolysis (0.1 N NaOH, 80°C, 24h)	8%	N/A (minor degradation)
Oxidative (3% H ₂ O ₂ , RT, 24h)	25%	N-oxide, S-oxide
Thermal (80°C, 75% RH, 48h)	10%	Dehydration product
Photolytic (ICH Q1B, 1.2 million lux hours)	35%	Photodegradation products

Note: Benzothiazoles are known to be susceptible to oxidation at the sulfur and nitrogen atoms and can undergo photodegradation.[2][3][5][6] The actual degradation profile must be determined experimentally.

Experimental Protocols

The following are detailed, standardized protocols for determining the solubility and stability of a compound such as **1-(1,3-Benzothiazol-6-yl)ethanol**.

Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of **1-(1,3-Benzothiazol-6-yl)ethanol** in various aqueous and organic solvents.

Materials:

- 1-(1,3-Benzothiazol-6-yl)ethanol
- Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, DMSO)
- Vials with screw caps



- Orbital shaker with temperature control
- Centrifuge
- · HPLC system with a suitable column and detector
- Analytical balance

Procedure:

- Add an excess amount of 1-(1,3-Benzothiazol-6-yl)ethanol to a vial containing a known volume of the selected solvent. The presence of solid material should be visible.
- Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- After shaking, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant.
- Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
- The solubility is reported in mg/mL or μg/mL.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and degradation pathways for **1-(1,3-Benzothiazol-6-yl)ethanol** under various stress conditions. This information is crucial for developing stability-indicating analytical methods.

Materials:



- 1-(1,3-Benzothiazol-6-yl)ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Environmental chamber for thermal and humidity stress
- Photostability chamber (ICH Q1B compliant)
- HPLC-UV/MS system

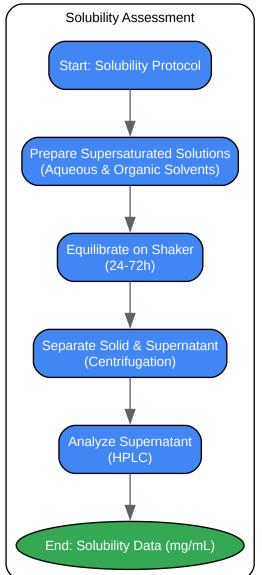
Procedure:

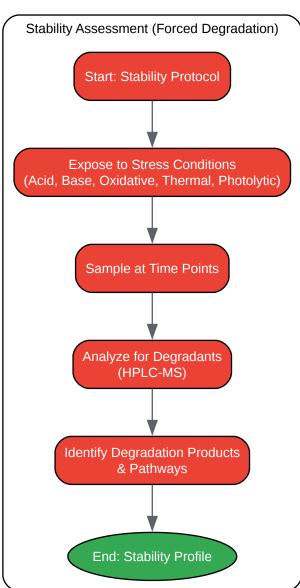
- Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 80°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
- Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat the solution (e.g., at 80°C) for a specified period. Neutralize the solution before analysis.
- Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a specified period.
- Thermal Degradation: Place the solid compound in an environmental chamber at elevated temperature and humidity (e.g., 80°C / 75% RH) for a specified period.
- Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
- Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection, to separate and identify any degradation products.



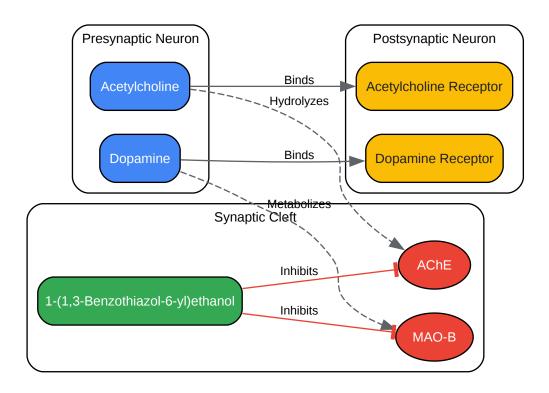
Mandatory Visualization Experimental Workflow for Solubility and Stability Studies











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